molecular formula C25H28N2O3S B4220285 3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide

3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide

Cat. No.: B4220285
M. Wt: 436.6 g/mol
InChI Key: DWRBRNFAGNCEQJ-UHFFFAOYSA-N
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Description

3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple substituents, including dimethylphenyl, ethyl, and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the sulfonyl chloride intermediate, which is then reacted with the appropriate amine to form the sulfonamide. The final step involves the coupling of the sulfonamide with the benzamide derivative under controlled conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethylphenyl)-4-methylbenzamide
  • 3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylphenyl)-4-methylbenzamide

Uniqueness

The unique combination of substituents in 3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide imparts distinct chemical and biological properties. These properties differentiate it from similar compounds and make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-6-20-9-7-8-18(4)24(20)26-25(28)21-12-10-17(3)23(15-21)31(29,30)27-22-13-11-16(2)19(5)14-22/h7-15,27H,6H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRBRNFAGNCEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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